molecular formula C8H18OS B1609981 8-Mercapto-1-octanol CAS No. 33065-54-2

8-Mercapto-1-octanol

Cat. No.: B1609981
CAS No.: 33065-54-2
M. Wt: 162.3 g/mol
InChI Key: XJTWZETUWHTBTG-UHFFFAOYSA-N
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Description

8-Mercapto-1-octanol is a useful research compound. Its molecular formula is C8H18OS and its molecular weight is 162.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Potential Medical Application in Treating Tremors

8-Mercapto-1-octanol, under the guise of its isomer 1-octanol, has been explored for its potential in treating essential tremors. A study by Bushara et al. (2004) investigated the effects of 1-octanol on patients with essential tremor (ET), finding that a single oral dose significantly reduced tremor amplitude for up to 90 minutes without significant side effects, indicating its potential as a safe and effective treatment for ET (Bushara et al., 2004).

2. Industrial Chemical and Biotechnological Production

1-Octanol, a structural variant of this compound, is valuable in the chemical industry, used as a plasticizer, a precursor in producing linear low-density polyethylene, and as a growth inhibitor for tobacco plant suckers. Hernández Lozada et al. (2020) demonstrated sustainable production of 1-octanol using engineered Escherichia coli, highlighting an eco-friendly approach to producing this chemically significant molecule (Hernández Lozada et al., 2020).

3. Application in Supercritical Fluids

The behavior of alcohols like 1-octanol in supercritical fluids is crucial for industrial applications. Fourie et al. (2008) investigated the solubility of various 8-carbon alcohols, including 1-octanol, in supercritical carbon dioxide, providing insights relevant to industrial processes involving these substances (Fourie et al., 2008).

4. Role in Microbial Transformations

The microbial transformation of compounds like this compound is significant in environmental and biological processes. Liu et al. (2007) investigated the microbial transformation of 8:2 fluorotelomer alcohol (FTOH) in soil, shedding light on the biodegradation pathways of structurally similar compounds (Liu et al., 2007).

5. Partition Coefficients in Drug Design

The partition coefficients of compounds like 1-octanol, a variant of this compound, are important in drug design. Garrido et al. (2009) emphasized the importance of 1-octanol/water partition coefficients in understanding solute partitioning, which is vital in pharmaceutical development (Garrido et al., 2009).

6. Nanoparticle Stabilization

This compound and its derivatives have potential applications in stabilizing nanoparticles. Ray et al. (2018) demonstrated the use of octa(hydroxy)-octa(mercaptobutoxy)calix[8]arene, a compound related to this compound, in stabilizing gold and silver nanoparticles, indicating its utility in nanotechnology (Ray et al., 2018).

7. Insight into Microscopic Structures

Understanding the microscopic structure of alcohols like 1-octanol, similar to this compound, is essential for various applications. Chen and Siepmann (2006) used computational simulations to explore the microscopic structure and solvation in dry and wet 1-octanol, providing insights valuable for pharmaceutical and environmental science (Chen & Siepmann, 2006).

8. Liposome Assembly in Microfluidics

In the field of microfluidics, compounds like 1-octanol are used to assemble liposomes. Deshpande et al. (2016) introduced a method using 1-octanol to form monodisperse liposomes, highlighting its application in creating delivery systems and synthetic cells (Deshpande et al., 2016).

Mechanism of Action

Mode of Action

This could potentially alter the conformation and function of target proteins or enzymes .

Action Environment

The action, efficacy, and stability of 8-Mercapto-1-octanol can be influenced by various environmental factors. For instance, its stability could be affected by temperature, as it is recommended to be stored at -20°C . Furthermore, its efficacy could be influenced by the pH and the presence of other reactive substances in the environment.

Properties

IUPAC Name

8-sulfanyloctan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18OS/c9-7-5-3-1-2-4-6-8-10/h9-10H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJTWZETUWHTBTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCS)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80452927
Record name 8-MERCAPTO-1-OCTANOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80452927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33065-54-2
Record name 8-Mercaptooctanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33065-54-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-MERCAPTO-1-OCTANOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80452927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-Mercapto-1-octanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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